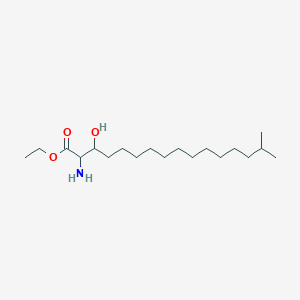
(R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride is a chemical compound with the molecular formula C10H12BrNO2S·HCl It is a derivative of proline, an amino acid, and features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride typically involves the bromination of a thiophene derivative followed by its coupling with a proline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of ®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride may involve large-scale bromination reactions under controlled conditions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride can undergo various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride exerts its effects involves its interaction with specific molecular targets. The brominated thiophene ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-alpha-(5-Chloro-2-thiophenylmethyl)proline hydrochloride
- ®-alpha-(5-Fluoro-2-thiophenylmethyl)proline hydrochloride
- ®-alpha-(5-Iodo-2-thiophenylmethyl)proline hydrochloride
Uniqueness
®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research .
Properties
Molecular Formula |
C10H13BrClNO2S |
|---|---|
Molecular Weight |
326.64 g/mol |
IUPAC Name |
2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H |
InChI Key |
XUJKCYUPEIQPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



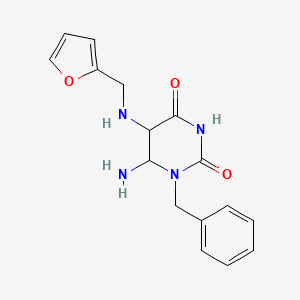
![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)
![1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride](/img/structure/B12316534.png)

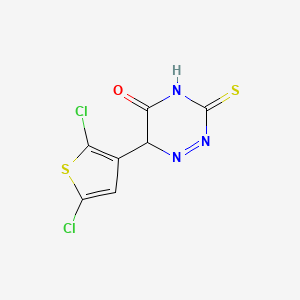
![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
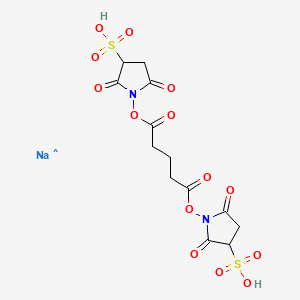
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
![4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)
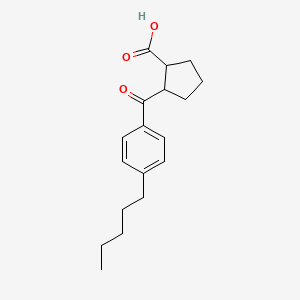

![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)
